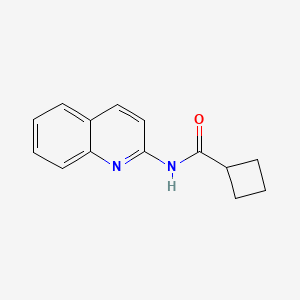
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one involves the selective inhibition of BTK. BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one have been extensively studied in preclinical studies. The compound has been shown to selectively inhibit BTK, leading to the suppression of B-cell activation and proliferation. This can be beneficial in the treatment of various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. The compound has also been studied for its potential application in the treatment of solid tumors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one in lab experiments include its selectivity for BTK, which can lead to more accurate results. The compound has also been extensively studied in preclinical studies, which can provide a strong foundation for further research. The limitations of using this compound in lab experiments include the need for specialized equipment and expertise for synthesis and handling, as well as the potential for off-target effects.
Orientations Futures
There are several future directions for research on 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one. One direction is to further investigate its potential applications in the treatment of solid tumors. Another direction is to study its effects on other signaling pathways and enzymes, which can provide a more comprehensive understanding of its mechanism of action. Additionally, further studies can be conducted to optimize the synthesis method and improve the compound's efficacy and selectivity.
Méthodes De Synthèse
The synthesis of 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one is a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,3-dihydrobenzofuran with acetic anhydride to form 2,3-dihydro-1-benzofuran-2-carboxylic acid. The carboxylic acid is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-methylpiperazine to form the final product, 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one.
Applications De Recherche Scientifique
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one has been extensively studied for its potential applications in the treatment of various diseases. The compound has shown promising results in preclinical studies as a selective inhibitor of BTK, which is a key enzyme involved in the signaling pathway of B cells. BTK inhibitors have been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. 4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one has also been studied for its potential application in the treatment of solid tumors.
Propriétés
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-13(17)15-6-7-16(9)14(18)12-8-10-4-2-3-5-11(10)19-12/h2-5,9,12H,6-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFUDFBYJHXKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]acetamide](/img/structure/B7561971.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[2-[3-(azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561989.png)
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)


![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
![(5-Bromofuran-2-yl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7562056.png)

